3-tert-butyl-1-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea
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Overview
Description
“3-tert-butyl-1-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea” is a complex organic compound that contains several functional groups including a pyridine ring, a pyrazole ring, and a urea linkage. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is likely to be quite complex. The pyridine and pyrazole rings are aromatic and planar, while the tert-butyl group is likely to add some steric bulk . The urea linkage could potentially participate in hydrogen bonding .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the pyridine and pyrazole rings, as well as the urea linkage. The pyridine ring, for example, is electron-deficient and could potentially undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyridine and pyrazole rings could potentially increase its stability and rigidity .Scientific Research Applications
Structure-Activity Relationships and Kinase Inhibition
Research has highlighted the structural significance of tert-butyl groups in kinase inhibitors, focusing on their role in occupying specific lipophilic domains upon activation loop rearrangement. A study by Regan et al. (2003) on the structure-activity relationships of BIRB 796, a p38alpha MAP kinase inhibitor, underscores the critical binding element of the tert-butyl group. This inhibitor has been shown to potently inhibit TNF-alpha production in mice and advances our understanding of molecular affinities within this class of inhibitors (Regan et al., 2003).
Molecular Complexation and Substituent Effects
The impact of substituent effects on molecular complexation was studied by Ośmiałowski et al. (2013), who investigated the association of N-(pyridin-2-yl),N'-substituted ureas with various hydrogen bonding counterparts. This research reveals how electronic properties influence complex formation, providing insights into the design of molecular recognition systems (Ośmiałowski et al., 2013).
Site-Specific Lithiation and Substitution Reactions
Smith et al. (2013) explored the lithiation of N-(pyridin-3-ylmethyl) derivatives, demonstrating regioselective reactions that afford substituted derivatives. This research contributes to synthetic strategies for functionalizing molecules at specific positions, enhancing the toolbox for organic synthesis (Smith et al., 2013).
Synthesis and Structural Characterization of Heterocyclic Compounds
Chen et al. (2021) reported on the synthesis and crystal structure of a derivative involving a tert-butyl ureido phenyl imidazo[1,2-a]pyridin compound. This study highlights the role of non-covalent interactions in stabilizing molecular structures, offering valuable insights for the design of heterocyclic drug molecules (Chen et al., 2021).
Antibacterial Activity of Novel Compounds
Azab et al. (2013) focused on the synthesis of new heterocyclic compounds containing a sulfonamido moiety, aiming to evaluate their potential as antibacterial agents. This research identifies compounds with high antibacterial activities, contributing to the search for new antimicrobial drugs (Azab et al., 2013).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been shown to target fungal pathogens, particularly candida species .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit the formation of yeast to mold as well as ergosterol formation . Ergosterol is a critical component of fungal cell membranes, and its inhibition can lead to cell death .
Biochemical Pathways
Similar compounds have been found to affect the ergosterol biosynthesis pathway .
Pharmacokinetics
Similar compounds have been analyzed for their admet properties .
Result of Action
Similar compounds have been found to exhibit potent activity against candida species, including several multidrug-resistant strains .
Properties
IUPAC Name |
1-tert-butyl-3-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O/c1-15(2,3)19-14(21)17-7-8-20-11-13(10-18-20)12-5-4-6-16-9-12/h4-6,9-11H,7-8H2,1-3H3,(H2,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUSNFYSYMLFLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCCN1C=C(C=N1)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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